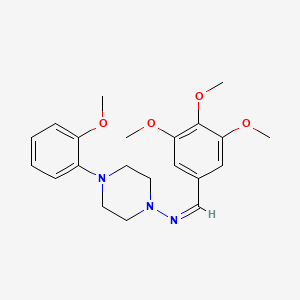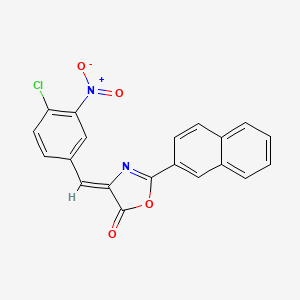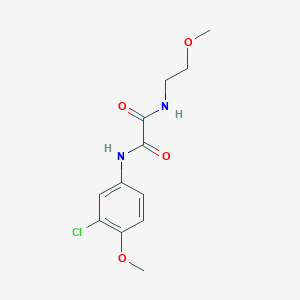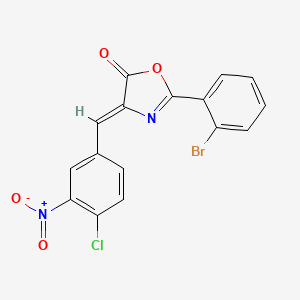
4-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine
Übersicht
Beschreibung
4-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as TBN-PA, is a small molecule compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized through a multi-step process involving several chemical reactions. TBN-PA is known to exhibit a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated in various studies.
Wirkmechanismus
The mechanism of action of 4-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is complex and involves several pathways. It has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and glutamate, which play a crucial role in regulating mood, cognition, and behavior. This compound also activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory, and anti-cancer properties. It has been shown to reduce the production of reactive oxygen species and inhibit the activation of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound also exhibits anti-cancer properties, as it induces apoptosis in cancer cells and inhibits the growth and proliferation of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of various neurological disorders. Additionally, this compound exhibits low toxicity and has been shown to be well-tolerated in animal models. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to fully understand the long-term effects of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions related to 4-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine that warrant further investigation. One area of interest is the development of novel therapeutics based on this compound for the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been investigated for its potential use in the treatment of depression and anxiety disorders, as it exhibits anxiolytic and antidepressant-like effects in animal models. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
Eigenschaften
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-25-18-8-6-5-7-17(18)23-9-11-24(12-10-23)22-15-16-13-19(26-2)21(28-4)20(14-16)27-3/h5-8,13-15H,9-12H2,1-4H3/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAKSMJWYKBNOQ-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({2-isopropyl-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl}carbonyl)-3,5-bis(methylthio)isothiazole](/img/structure/B3897277.png)


![N-methyl-2-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetamide](/img/structure/B3897286.png)
![3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B3897300.png)
![N-(4-pyrimidinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3897313.png)
![N-[3-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B3897328.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B3897333.png)

![methyl 1-allyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3897346.png)
![4-(2-methoxyphenyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B3897353.png)

![N'-(2-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897372.png)
